5-chloro-1-methyl-1H-1,2,3-triazole
Description
Contextualization within Modern Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the life sciences and material sciences. Among these, the 1,2,3-triazole core has garnered immense attention, largely due to the advent of "click chemistry," which allows for its efficient and reliable synthesis. nih.gov The introduction of a halogen atom onto the 1-methyl-1H-1,2,3-triazole framework dramatically expands its synthetic utility.
Halogenated triazoles serve as versatile intermediates, enabling a wide array of subsequent chemical transformations. researchgate.net These modifications can be used to introduce a variety of functional groups, leading to the creation of diverse molecular architectures. The presence of the halogen atom can influence the electronic properties of the triazole ring, impacting its reactivity and potential as a pharmacophore in medicinal chemistry. nih.gov
Overview of Scholarly Research Trajectories for 5-Chloro-1-methyl-1H-1,2,3-Triazole
Scholarly research on this compound has followed a trajectory from fundamental synthesis and characterization to exploration of its reactivity and application in more complex molecular systems. Initial studies focused on establishing efficient synthetic routes to this compound and its isomers. More recent research has delved into its utility as a precursor for a variety of substituted triazoles through nucleophilic substitution and cross-coupling reactions.
The compound's molecular formula is C₃H₄ClN₃, and its structure features a five-membered ring with three nitrogen atoms, a methyl group at the N1 position, and a chlorine atom at the C5 position. uni.lu This specific arrangement of atoms and functional groups dictates its chemical behavior and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄ClN₃ |
| Monoisotopic Mass | 117.00938 Da |
| XlogP (predicted) | 0.7 |
Data sourced from PubChem uni.lu
Foundational Methodological Approaches in the Investigation of Halogenated Triazoles
The investigation of halogenated triazoles, including this compound, relies on a suite of established and cutting-edge methodological approaches.
Synthesis: The primary synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. organic-chemistry.org For halogenated triazoles, this often involves the use of halogenated starting materials or subsequent halogenation of the triazole ring. A common method for direct halogenation involves using potassium halides (like KCl) with an oxidant such as oxone under transition-metal-free conditions. rsc.org
Characterization: A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of these compounds. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule. rsc.org
X-ray Crystallography: Offers definitive proof of the three-dimensional structure of crystalline compounds. acs.org
Reactivity Studies: Research into the reactivity of halogenated triazoles often involves exploring their participation in various organic reactions, such as:
Nucleophilic Aromatic Substitution: The halogen atom can be displaced by a variety of nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Buchwald-Hartwig couplings are used to form new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.com These methods are instrumental in creating more complex molecules with tailored properties.
The continued exploration of compounds like this compound and other halogenated triazoles promises to yield further insights into fundamental chemical reactivity and pave the way for the development of new technologies and therapeutics. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-3(4)2-5-6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNBGBFTCWFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1 Methyl 1h 1,2,3 Triazole and Its Structural Analogues
Strategies for the Construction of the 1,2,3-Triazole Ring System
The formation of the 1,2,3-triazole heterocycle is most famously achieved through the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. rgmcet.edu.innih.gov While the thermal version of this reaction, known as the Huisgen cycloaddition, has been known for over a century, it suffers from significant drawbacks, including the need for high temperatures and a lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted isomers. nih.govnih.govnih.gov This has spurred the development of more refined, catalyzed approaches.
The advent of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a revolutionary step in 1,2,3-triazole synthesis, becoming a cornerstone of "click chemistry". nih.govfrontiersin.orgrsc.org This reaction is celebrated for its reliability, high yields, mild reaction conditions, and exceptional regioselectivity. researchgate.netresearchgate.net The CuAAC methodology is broadly applicable, tolerating a wide range of functional groups and finding use in diverse fields from drug discovery to materials science. nih.govrsc.orgnih.gov
The efficacy of the CuAAC reaction hinges on the generation of the active copper(I) catalytic species. researchgate.net A variety of catalyst systems and conditions have been developed to suit different substrates and applications.
Commonly, the catalyst is generated in situ from the reduction of an inexpensive and stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. organic-chemistry.orgbham.ac.uk This method is often performed in aqueous solvent mixtures, highlighting its "green" chemistry credentials. bham.ac.uk Alternatively, air-stable copper(I) salts like copper(I) iodide (CuI) can be used directly, often in the presence of a base such as diisopropylethylamine (DIPEA) or in polar aprotic solvents. organic-chemistry.orgbham.ac.uk
The scope and efficiency of the CuAAC can be further enhanced through the use of ligands that stabilize the copper(I) center and facilitate the catalytic cycle. N-donor chelating ligands and N-heterocyclic carbene (NHC)-based polynuclear copper complexes have been shown to be highly active, allowing for very low catalyst loadings and rapid reaction times, sometimes under solvent-free conditions. acs.orgorganic-chemistry.org Specialized catalytic systems have also been developed for use in sustainable solvents like glycerol (B35011) or under photocatalytic conditions using green LED irradiation. nih.gov
Table 1: Selected Catalyst Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Catalyst Source | Additive/Ligand | Solvent | Key Features |
| Copper(II) Sulfate (CuSO₄) | Sodium Ascorbate | Water/Alcohol Mixtures | Ubiquitous, "green" conditions, prevents alkyne homocoupling. organic-chemistry.orgbham.ac.uk |
| Copper(I) Iodide (CuI) | DIPEA/Triethylamine | Organic Solvents | Used directly, suitable for anhydrous conditions. organic-chemistry.orgbham.ac.uk |
| NHC-Copper Complexes | None (internal base) | Neat (solvent-free) | High activity, very low catalyst loading (25-50 ppm). acs.org |
| Copper(I) Chloride (CuCl) | Ultrasound Irradiation | Water | Ligand-free, room temperature conditions. nih.gov |
| Copper(I) Iodide (CuI) | L-proline | Glycerol | Use of a sustainable solvent, improved catalytic activity. nih.gov |
A defining feature of the CuAAC reaction is its remarkable regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net This contrasts sharply with the uncatalyzed thermal cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers. nih.gov
For the selective synthesis of the alternative 1,5-disubstituted 1,2,3-triazoles, a different catalyst system is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the complementary method to CuAAC, providing selective access to 1,5-isomers. nih.govorganic-chemistry.orgnih.gov The RuAAC can also engage internal alkynes to produce fully substituted triazoles. organic-chemistry.org More recently, iron-based catalysts have also been explored for the regioselective synthesis of 1,5-disubstituted triazoles. nih.gov This catalytic control over regioselectivity allows chemists to selectively prepare a specific triazole isomer by choosing the appropriate metal catalyst. nih.gov
The mechanism of the CuAAC has been the subject of extensive computational and experimental studies. nih.gov It is generally accepted that the catalytic cycle begins with the reaction between the copper(I) catalyst and the terminal alkyne to form a copper(I) acetylide intermediate. nih.govorganic-chemistry.org This step is crucial for activating the alkyne towards cycloaddition.
While initial proposals focused on a mononuclear copper catalyst, subsequent studies have suggested that dicopper species may be more active, acting as the true catalytic entities. acs.org The proposed mechanism involves the coordination of the organic azide to the copper acetylide complex. This is followed by the key ring-forming step, which can be viewed as the formation of a six-membered copper-triazolide intermediate. acs.orgscispace.com Some computational studies suggest this cyclization may occur in a concerted fashion. acs.org The cycle concludes with protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the cycle. acs.orgscispace.com
Beyond the well-established metal-catalyzed cycloadditions, other strategies exist for forming the 1,2,3-triazole ring. The classic Huisgen 1,3-dipolar cycloaddition, performed under thermal conditions without a catalyst, remains a fundamental route, though its utility is limited by the high energy barrier and lack of regiocontrol. nih.govnih.gov
Alternative metal-free approaches have been developed to overcome these limitations. One notable method involves the reaction of β-carbonyl phosphonates with azides, promoted by a base such as cesium carbonate in DMSO. nih.govacs.org This protocol proceeds under mild, room-temperature conditions and demonstrates high regioselectivity, providing access to a variety of 1,4-, 1,5-, and even 1,4,5-trisubstituted triazoles in excellent yields. acs.org The mechanism is believed to involve a cesium-chelated enolate intermediate that acts as an efficient partner in the [3+2] cycloaddition with the azide. acs.org
The synthesis of halogenated triazoles, which are important building blocks, often requires specialized starting materials or strategies. A direct and highly effective method for producing 5-halotriazoles is to employ a 1-haloalkyne in a copper-catalyzed cycloaddition reaction. nih.gov For instance, the reaction of 1-iodoalkynes with organic azides in the presence of a copper(I) catalyst and a suitable ligand proceeds with high efficiency to give 5-iodo-1,4-disubstituted-1,2,3-triazoles. nih.govthieme-connect.com These 5-iodotriazoles are versatile intermediates that can be further functionalized. thieme-connect.com This approach provides direct access to the 5-halogenated triazole core, analogous to the target compound 5-chloro-1-methyl-1H-1,2,3-triazole.
Another established pathway to the triazole core involves the use of diazo compounds. nih.gov For example, N1-substituted-1,2,3-triazoles can be prepared via a copper-catalyzed [3+2] cycloaddition of secondary amines and diazo compounds, using oxygen as a green oxidant. frontiersin.org Furthermore, treatment of 1,1-dibromoalkenes with an organolithium reagent followed by reaction with a sulfonyl azide can yield 5-substituted 1-sulfonyl-1,2,3-triazoles, providing another entry point to functionalized triazoles. organic-chemistry.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols for 1,2,3-Triazoles
Installation and Functionalization of the Chloro Substituent
The introduction of a chlorine atom at the C5 position of the triazole ring is a key synthetic step that can be achieved through several strategies, primarily direct halogenation or halogen exchange reactions.
Direct Halogenation Strategies for Triazole Scaffolds
Direct halogenation offers a straightforward approach to introduce a chlorine atom onto a pre-formed triazole ring. This typically involves the use of an electrophilic chlorine source that reacts with the electron-rich triazole ring. A notable method employs a potassium halide (KX) and Oxone system under transition-metal-free conditions. rsc.org This process allows for the efficient oxidative halogenation of 4-aryl-1,2,3-triazoles at room temperature. rsc.org
The reaction proceeds by using readily available potassium chloride (KCl) with Oxone (potassium peroxymonosulfate) as the oxidant. rsc.org This method is valued for its mild reaction conditions and generally provides good to excellent yields of the halogenated products. rsc.org The versatility of this approach makes it a valuable tool for synthesizing a variety of halogenated triazoles that can serve as precursors for further functionalization. rsc.org
Table 1: Direct Chlorination of a 1,2,3-Triazole Derivative
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Phenyl-1H-1,2,3-triazole | KCl, Oxone | Acetonitrile/Water | Room Temp, 2h | 5-Chloro-4-phenyl-1H-1,2,3-triazole | 92 | rsc.org |
Halogen Exchange Reactions in Triazole Synthesis
Halogen exchange (Halex) reactions provide an alternative and powerful route to 5-chloro-1,2,3-triazoles, often starting from more readily accessible 5-iodo-1,2,3-triazoles. This strategy was pioneered by Fokin and coworkers, who demonstrated that 5-iodotriazoles could be converted to their 5-chloro counterparts. researchgate.net
The reaction is typically performed using a large excess of a chloride source, such as potassium chloride (KCl), in an aqueous medium at elevated temperatures, often with microwave irradiation to accelerate the conversion. researchgate.net This method has shown tolerance for a variety of functional groups at both the N1 and C4 positions of the triazole ring. researchgate.net The efficiency of the Halex reaction depends on factors like temperature and the concentration of the halide source. researchgate.net
Table 2: Halogen Exchange for the Synthesis of 5-Chloro-1,2,3-triazoles
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole | KCl (excess) | Acetonitrile/Water (1:1) | 180 °C, Microwave, 10 min | 1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole | High | researchgate.net |
Regioselective N-Methylation Strategies for 1H-1,2,3-Triazoles
Once the 5-chloro-1H-1,2,3-triazole core is synthesized, the next critical step is the regioselective introduction of a methyl group onto one of the nitrogen atoms. The unsymmetrical nature of the triazole ring means that direct alkylation can lead to a mixture of N1, N2, and N3-methylated isomers. Therefore, achieving high regioselectivity is a significant synthetic challenge.
Direct Alkylation Methodologies for N1-Methylation
Direct alkylation of the 1H-1,2,3-triazole anion with a methylating agent is the most straightforward approach. However, controlling the site of methylation is paramount. The reaction of an N-unsubstituted triazole with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base often yields a mixture of regioisomers. dtic.milgoogle.com The ratio of these isomers can be influenced by the choice of solvent, base, temperature, and the specific substituents on the triazole ring. nih.gov
For many azoles, direct alkylation under SN2 conditions can result in poor selectivity. For instance, alkylating indazole with isobutyl bromide using potassium carbonate in DMF can produce a nearly 1:1 mixture of N1 and N2 isomers. nih.gov While direct methylation of 1,2,4-triazole (B32235) has been reported to favor the N1-alkylated product, achieving exclusive N1-methylation in 1,2,3-triazoles often requires careful optimization of reaction conditions. researchgate.net
Table 3: Example of Direct Methylation of a Triazole
| Starting Material | Reagents | Solvent | Conditions | Major Product | Minor Product(s) | Reference |
| (1H)-1,2,4-Triazole | Iodomethane, Sodium Methoxide | Methanol | Reflux | 1-Methyl-1,2,4-triazole | 4-Methyl-1,2,4-triazole, Quaternized salt | dtic.mil |
Protection-Deprotection Strategies in Methylation Sequences
To overcome the challenge of poor regioselectivity in direct alkylation, protection-deprotection strategies are often employed. This involves temporarily blocking one or more nitrogen atoms to direct the methylation to the desired position. While specific examples for this compound are not extensively detailed in readily available literature, the principles are well-established in heterocyclic chemistry. nih.gov
A common strategy involves using a protecting group that can be selectively introduced and later removed under mild conditions. For example, a bulky silyl (B83357) group like triisopropylsilyl (TIPS) or a removable group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group could potentially be used to block one of the nitrogen positions, directing methylation to the intended nitrogen. After methylation, the protecting group is cleaved to yield the desired N1-methylated product. The development of sustainable protection and deprotection methods, utilizing electrochemical or photochemical approaches, is an area of growing interest. nih.gov
Advanced Synthetic Techniques and Sustainable Chemistry Approaches
Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes. For the synthesis of substituted triazoles, this includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times, as seen in Halex reactions. researchgate.net
Furthermore, the development of catalytic systems that operate under milder conditions or in greener solvents like water is a key goal. researchgate.netnih.gov The use of heterogeneous catalysts, which can be easily recovered and recycled, also contributes to the sustainability of the synthetic process. rsc.org For instance, copper nanoparticles on various supports have been developed for click chemistry reactions to synthesize triazoles in aqueous media. researchgate.net Metal-free multicomponent reactions are also being explored to construct the triazole ring system in a single step from simple precursors, avoiding the need for potentially hazardous intermediates like organic azides. mdpi.comorganic-chemistry.org These advanced techniques offer promising avenues for the large-scale, sustainable production of this compound and its derivatives.
One-Pot and Cascade Reaction Sequences
Multi-component reactions (MCRs), a cornerstone of one-pot synthesis, allow for the formation of a single product from three or more starting materials in a single step. mdpi.comacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed a "click" reaction, is a prominent example frequently employed in MCRs to produce 1,4-disubstituted 1,2,3-triazoles. nih.govorientjchem.org For instance, aldehyde-1,2,3-triazoles can be synthesized in good yields from in situ-generated organic azides and O-propargylbenzaldehyde. nih.gov These triazole aldehydes can then be utilized in subsequent MCRs, such as the Biginelli reaction, to create more complex heterocyclic structures. nih.gov
Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner, have also been effectively used to synthesize substituted triazoles. A notable example is the synthesis of 1,5-disubstituted 1,2,3-triazoles through a cascade sequence involving dual C-N bond formation, N-N bond formation, and an acyl migration-based C-C bond formation. organic-chemistry.org This particular methodology is advantageous as it is metal- and azide-free, relying on molecular iodine as a catalyst. organic-chemistry.orgmdpi.com Another innovative approach involves the reaction of β-carbonyl phosphonates and azides, which can regioselectively yield 1,4-, 1,5-, and 1,4,5-substituted triazoles under mild conditions. nih.gov
The synthesis of fused 1,2,3-triazoles has been achieved through a sequential MCR and intramolecular azide-alkyne cycloaddition (IAAC) approach. mdpi.com This strategy involves designing the MCR in such a way that the resulting product contains both an azide and an alkyne functionality, which then undergo an intramolecular cycloaddition to form the fused triazole ring system. mdpi.com
| Reaction Type | Starting Materials | Key Features | Product Type | Reference |
|---|---|---|---|---|
| One-Pot, Three-Component | Benzyl halides, sodium azide, terminal alkyne | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazoles | nih.gov |
| Cascade Reaction | Enaminones, tosylhydrazine, primary amines | Metal- and azide-free, molecular iodine catalyst | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.orgmdpi.com |
| One-Pot, Three-Component | Aldehyde-triazoles, ethyl acetoacetate, urea | Biginelli reaction catalyzed by Ce(OTf)3 | 1,2,3-Triazole derivatives of dihydropyrimidinones | nih.gov |
| Sequential MCR-IAAC | Designed to incorporate azide and alkyne functionalities | Intramolecular azide-alkyne cycloaddition | Fused 1,2,3-triazoles | mdpi.com |
| One-Pot, Multi-Component | Primary amines, 1,3-dicarbonyl compounds, tosyl azide | Cycloaddition process | 1,4,5-trisubstituted 1,2,3-triazoles | nih.gov |
Microwave and Ultrasound-Assisted Synthetic Protocols
The use of non-classical energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including 1,2,3-triazoles. nih.govrsc.org These techniques often lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. nih.govias.ac.in
Microwave-assisted synthesis has been successfully employed for the 1,3-dipolar cycloaddition of azides and alkynes, a key step in forming the triazole ring. ias.ac.insemanticscholar.org This method has been shown to be highly efficient, with some reactions completing in minutes with high yields, a substantial improvement over the hours required by conventional heating. nih.govias.ac.in For example, the synthesis of 1,2,3-triazole and bis-1,2,3-triazole acyclonucleoside analogues was achieved in just one minute with a 93% yield under microwave irradiation. nih.gov Microwave-assisted protocols have also been developed for catalyst- and solvent-free synthesis of 1,2,3-triazoles, further enhancing their green credentials. rsc.org
Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation to accelerate chemical reactions. mdpi.com This technique has been effectively applied to the synthesis of various triazole derivatives. nih.govmdpi.com For instance, the synthesis of 1,2,3-triazoles coupled with diaryl sulfone moieties was achieved in benign solvents under ultrasound irradiation, with the sonication reducing reaction times and increasing yields. nih.gov Similarly, ultrasound has been used to facilitate the one-pot, three-component synthesis of indole-based 1,2,3-triazole derivatives with yields up to 95%. mdpi.com
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 1,2,3-triazole derivatives | Conventional | 8 hours | Not specified | ias.ac.in |
| Microwave | 12 minutes | Higher than conventional | ias.ac.in | |
| Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives | Conventional | 10-36 hours | Moderate | mdpi.com |
| Ultrasound | 39-80 minutes | 65-80% | mdpi.com | |
| Synthesis of triazole-based acetamide (B32628) derivatives | Conventional | 16-26 hours | 60-75% | mdpi.com |
| Ultrasound | 40-80 minutes | 75-89% | mdpi.com | |
| Synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives | Conventional | Not specified | 64-94% | nih.gov |
| Microwave | Shorter than conventional | 72-96% | nih.gov |
Ligand-Free and Transition-Metal-Free Synthetic Methods
While transition-metal catalysis, particularly with copper, is a powerful tool for triazole synthesis, concerns about metal toxicity and the need for ligands have driven the development of ligand-free and metal-free alternatives. scilit.comthieme-connect.com These methods offer more sustainable and cost-effective routes to 1,2,3-triazoles.
Ligand-free copper catalysis has been demonstrated to be effective in the synthesis of 1,2,3-triazoles. For instance, copper bromide can be used as a catalyst in the absence of a ligand for the reaction of alkynes and azides, with the reaction temperature influencing the product distribution. nih.gov Solvent-free "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles has also been achieved using a polymer-supported copper(I) catalyst, which can be easily separated from the reaction mixture by filtration. nih.gov
Transition-metal-free methods for synthesizing 1,2,3-triazoles are highly desirable. One such approach involves the reaction of aryl azides and terminal alkynes in DMSO in the presence of a catalytic amount of a tetraalkylammonium hydroxide (B78521), which forms 1,5-diarylsubstituted 1,2,3-triazoles in high yields. acs.org This reaction is experimentally simple and insensitive to oxygen and moisture. acs.org Another metal-free method involves the reaction of enaminones with tosyl azide. organic-chemistry.org A particularly sustainable version of this reaction uses water as the sole medium at a mild temperature of 40°C, without the need for any catalyst or additive. doaj.org Furthermore, metal- and azide-free methods have been developed, such as the reaction of α,α-difluoro-N-tosylhydrazones with amines, which proceeds under mild conditions to produce polysubstituted 1,2,3-triazoles in high yields. chemistryviews.org
| Methodology | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ligand-Free Copper Catalysis | Alkynes, Azides | Copper bromide catalyst, no ligand | Bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole | nih.gov |
| Ligand-Free Supported Catalysis | Neat azides and alkynes | Amberlyst® A21•CuI, solvent-free | 1,4-disubstituted-1,2,3-triazoles | nih.gov |
| Transition-Metal-Free | Aryl azides, Terminal alkynes | Catalytic tetraalkylammonium hydroxide in DMSO | 1,5-diarylsubstituted 1,2,3-triazoles | acs.org |
| Transition-Metal-Free | Enaminones, Tosyl azide | Water as solvent, 40°C | 4-acyl-NH-1,2,3-triazoles | doaj.org |
| Metal- and Azide-Free | α,α-difluoro-N-tosylhydrazones, Amines | LiOt-Bu as base | Poly-substituted 1,2,3-triazoles | chemistryviews.org |
Reactivity and Chemical Transformations of 5 Chloro 1 Methyl 1h 1,2,3 Triazole
Nucleophilic Substitution Reactions at the C5-Chloro Position
The chlorine atom at the C5 position of 5-chloro-1-methyl-1H-1,2,3-triazole is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities onto the triazole core.
Scope and Limitations of Nucleophilic Displacement
A broad range of nucleophiles can displace the C5-chloro group. These include amines, phenols, and other nucleophilic species. For instance, the reaction of this compound derivatives with amines is a common strategy for the synthesis of 5-amino-1,2,3-triazole derivatives. nih.gov The Buchwald-Hartwig cross-coupling reaction provides an efficient method for the amination of 5-chloro-1,2,3-triazoles, demonstrating high yields with various (het)aryl amines. nih.gov
However, the scope of this reaction is not without limitations. The reactivity of the nucleophile and the steric hindrance around the reaction center can influence the reaction's success. While primary and some secondary amines are effective nucleophiles, bulkier amines may react more slowly or not at all. Similarly, the electronic properties of the nucleophile play a crucial role; more nucleophilic species will generally react more readily.
The table below summarizes representative examples of nucleophilic substitution reactions at the C5 position of chloro-substituted 1,2,3-triazoles.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| p-Toluidine | 1-Benzyl-4-phenyl-N-(p-tolyl)-1H-1,2,3-triazol-5-amine | [(THP-Dipp)Pd(cinn)Cl] catalyst | 96 | nih.gov |
| p-Toluidine | N-(p-tolyl)-1-phenethyl-4-phenyl-1H-1,2,3-triazol-5-amine | General procedure | 83 | nih.gov |
| 3-Chloropyridine | N-(pyridin-3-yl)-1-phenethyl-4-phenyl-1H-1,2,3-triazol-5-amine | General procedure | 83 | nih.gov |
| 2-Bromo-1,3,5-trimethylbenzene | N-(mesityl)-1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | General procedure | 79 | nih.gov |
| 4,6-Dichloropyrimidine | N,N'-(pyrimidine-4,6-diyl)bis(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine) | General procedure | 61 | nih.gov |
Factors Influencing Reactivity and Selectivity in Substitution
Several factors govern the reactivity and selectivity of nucleophilic substitution at the C5 position. The electron-withdrawing nature of the 1,2,3-triazole ring activates the C5 position towards nucleophilic attack. Substituents on the triazole ring and the nature of the nucleophile and solvent all play significant roles.
The presence of electron-withdrawing groups on the triazole ring can further enhance the electrophilicity of the C5 carbon, thereby increasing the rate of substitution. Conversely, electron-donating groups may decrease reactivity. The choice of solvent is also critical, as it can influence the solubility of the reactants and stabilize the transition state. Polar aprotic solvents like DMF and DMSO are often employed in these reactions. nih.gov
Reactions Involving the 1,2,3-Triazole Ring System
Beyond simple substitution, the 1,2,3-triazole ring itself can undergo a variety of transformations, including ring-opening and functionalization at other positions.
Ring-Opening and Ring-Closing Transformations
The 1,2,3-triazole ring, while generally stable, can undergo ring-opening reactions under certain conditions, often catalyzed by transition metals. researchgate.net These reactions can lead to the formation of various acyclic and heterocyclic structures. For example, rhodium-catalyzed ring-opening can generate metal-stabilized carbenes, which can then participate in further reactions to form new five- or six-membered heterocycles. researchgate.net
Conversely, ring-closing reactions are fundamental to the synthesis of the triazole ring itself, most notably through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.govorganic-chemistry.org
Functionalization of Peripheral Positions on the Triazole Ring
While the C5 position is the primary site for nucleophilic attack in this compound, functionalization at other positions of the triazole ring is also possible. organic-chemistry.orgnih.gov For instance, in some 1,2,3-triazine (B1214393) systems, which are structurally related to triazoles, nucleophilic attack can occur at the C4 position, leading to ring-opening. acs.org The specific regioselectivity of functionalization depends on the substituents present on the ring and the reaction conditions.
Transformations of Pendant Functional Groups in Derivatives
Once the C5-chloro group has been replaced, the newly introduced functional group can undergo further chemical transformations. researchgate.netnih.gov This allows for the synthesis of a vast array of complex molecules with diverse properties. For example, if an amino group is introduced at the C5 position, it can be acylated, alkylated, or used in coupling reactions to build larger molecular scaffolds. nih.gov Similarly, if a hydroxyl group is introduced, it can be converted into an ether or an ester. These subsequent transformations significantly expand the synthetic utility of this compound as a versatile starting material.
Carboxylic Acid and Ester Derivatizations
The conversion of this compound into its corresponding carboxylic acid and ester derivatives is a key transformation that enhances its utility as a synthetic building block. While direct derivatization of this specific compound is not extensively documented, the established chemistry of halo-heterocycles provides clear pathways for these transformations.
One primary method involves organometallic intermediates. The reaction of the chloro-triazole with an organolithium reagent at low temperatures would generate a lithiated triazole species. Subsequent quenching of this intermediate with carbon dioxide (CO2) would yield the corresponding 1-methyl-1H-1,2,3-triazole-5-carboxylic acid.
Alternatively, palladium-catalyzed carbonylation reactions offer another route. In the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and carbon monoxide, the C-Cl bond can be converted to a carboxylic acid or ester, depending on the reaction conditions and the presence of water or an alcohol.
The resulting carboxylic acid can be readily converted to its ester derivatives through standard esterification methods, such as Fischer esterification with an alcohol under acidic catalysis. The synthesis of related triazole esters, like methyl 5-amino-1H- researchgate.netmdpi.comoakwoodchemical.comtriazole-3-carboxylate, highlights the accessibility of these functional groups on the triazole scaffold. sigmaaldrich.comnih.gov
Table 1: Potential Derivatization Reactions
| Starting Material | Reagents | Product | Reaction Type |
|---|
Oxidation and Reduction Pathways of the Triazole Core
The 1,2,3-triazole ring is an aromatic heterocycle known for its considerable stability under a range of oxidative and reductive conditions. mdpi.comnih.gov This stability is a key feature that allows for selective modifications of substituents on the ring without compromising the core structure.
Oxidation: The triazole core is generally resistant to oxidation. However, under specific and potent oxidizing conditions, such as treatment with hydrogen peroxide in trifluoroacetic acid (H₂O₂–CF₃CO₂H), oxidation can occur at a nitrogen atom, leading to the formation of 1,2,3-triazole N-oxides. researchgate.net It has been noted that the N1 position of the triazole core can be oxidized, providing an additional site for further chemical reactions. researchgate.net
Reduction: The triazole ring is also highly resistant to chemical reduction. Catalytic hydrogenation or treatment with common reducing agents like sodium borohydride (B1222165) typically leaves the triazole ring intact. This allows for the selective reduction of functional groups attached to the ring. For instance, studies on 1-substituted 1,2,3-triazole 4,5-diesters have shown that the ester groups can be regioselectively reduced by sodium borohydride without affecting the heterocyclic core. mdpi.com The research indicated that ester groups at the C5 position are more susceptible to reduction than those at the C4 position. mdpi.com Extreme conditions, such as flash vacuum pyrolysis at high temperatures (e.g., 500 °C), can cause the triazole ring to fragment through the loss of molecular nitrogen (N₂), but this is not a conventional reduction pathway. wikipedia.org
Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures
This compound serves as a valuable and versatile synthetic intermediate. researchgate.net The presence of the chloro group at the C5 position, which is susceptible to nucleophilic substitution and cross-coupling reactions, makes it an ideal precursor for constructing more elaborate molecules. nih.gov Its stability and its function as a bioisostere for amide or ester bonds have made it a popular building block in medicinal chemistry for developing compounds with diverse biological activities. nih.govresearchgate.netresearchgate.net
Incorporation into Polycyclic Heterocyclic Systems
The reactivity of the C-Cl bond is instrumental in the synthesis of fused heterocyclic systems. A powerful strategy involves intramolecular cyclization reactions. For example, by first attaching a suitable tether to the triazole nitrogen or by substituting the chlorine with a group containing a reactive site, subsequent intramolecular reactions can forge a new ring fused to the triazole core.
A well-established method for creating such polycyclic systems is through palladium-catalyzed intramolecular C-C or C-N bond formation. rsc.org By analogy with 5-iodotriazoles, a this compound bearing an appropriately positioned aryl or alkenyl group can undergo an intramolecular Heck or direct arylation reaction. This process connects the C5 position of the triazole to another part of the molecule, thereby constructing a fused polycyclic framework. rsc.org This approach has been successfully used to synthesize various 1,2,3-triazole-fused heterocycles. rsc.orgnih.gov
Table 2: Example of Polycyclic System Formation
| Precursor Type | Reaction | Product Type |
|---|---|---|
| 5-Chloro-1-methyl-triazole with an ortho-alkenylaryl substituent | Intramolecular Pd-catalyzed Heck Reaction | Fused triazolo-dihydroquinoline derivative |
| 5-Chloro-1-methyl-triazole with an ortho-haloaryl substituent | Intramolecular Buchwald-Hartwig Amination | Fused triazolo-benzodiazepine derivative |
| 5-Chloro-1-methyl-triazole with an ortho-aminophenyl substituent | Intramolecular Nucleophilic Aromatic Substitution | Fused triazolo-quinoxaline derivative |
Application in Tandem and Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. The 1,2,3-triazole core itself is often synthesized via a highly reliable multi-component reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry". nih.govnih.gov
While this compound is frequently the product of tandem or multi-component strategies, its structure also allows it to be a substrate in subsequent complex reactions. For instance, a tandem reaction could involve an initial nucleophilic substitution at the C5-Cl position, followed by an intramolecular cyclization. Similarly, the chloro-triazole can be a component in a subsequent MCR, where the C-Cl bond participates in a metal-catalyzed cross-coupling step as part of a larger, one-pot transformation. The synthesis of 1,5-disubstituted 1,2,3-triazoles has been achieved through metal-free multi-component reactions involving primary amines, ketones, and azides, showcasing the versatility of MCRs in accessing diverse triazole structures. researchgate.net
Theoretical and Computational Investigations of 5 Chloro 1 Methyl 1h 1,2,3 Triazole
Quantum Chemical Studies for Structural and Electronic Characterization
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the structural and electronic nature of heterocyclic compounds. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 1,2,3-triazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov The structure and geometry of novel triazole conjugates are frequently investigated using the DFT/B3LYP method to understand how different substituents modulate the molecule's three-dimensional shape. nih.govmdpi.com
Table 1: Representative Calculated Structural Parameters for Substituted 1,2,3-Triazole Rings Note: This table presents typical values for substituted 1,2,3-triazole rings based on computational studies of related compounds, as specific experimental or calculated data for 5-chloro-1-methyl-1H-1,2,3-triazole is not available in the cited literature. The values illustrate expected geometric parameters.
| Parameter | Bond | Typical Calculated Value (Å) | Reference Context |
| Bond Length | N1-N2 | ~1.35 | 1,2,3-Triazole Carbons |
| Bond Length | N2-N3 | ~1.30 | 1,2,3-Triazole Carbons |
| Bond Length | N3-C4 | ~1.38 | 1,2,3-Triazole Carbons |
| Bond Length | C4-C5 | ~1.37 | 1,2,3-Triazole Carbons |
| Bond Length | C5-N1 | ~1.36 | 1,2,3-Triazole Carbons |
| Bond Length | C-H (on ring) | ~1.08 | 1,2,3-Triazole Carbons nih.gov |
| Bond Length | C=O (substituent) | ~1.22 | Benzo[d]imidazol-2(3H)-one moiety mdpi.com |
Analysis of Molecular Orbitals and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
For this compound, the distribution and energies of these orbitals are influenced by its substituents. The methyl group at the N1 position is generally electron-donating, which would tend to raise the energy of the HOMO. Conversely, the chlorine atom at the C5 position is electronegative and exerts an electron-withdrawing inductive effect, which would be expected to lower the energy of both the HOMO and LUMO. Computational studies on various triazole derivatives show that the HOMO and LUMO orbitals are often distributed across the triazole and adjacent aromatic rings. nih.govresearchgate.net The specific effects of electron-donating or electron-withdrawing groups on the frontier orbitals and the energy gap have been systematically studied for different series of triazole hybrids. nih.gov
Table 2: Illustrative Frontier Orbital Energies from DFT Studies on Various Triazole Derivatives Note: This table shows examples of calculated HOMO, LUMO, and energy gap (ΔE) values for different triazole compounds to illustrate substituent effects. These are not values for this compound.
| Compound Type | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| 1,2,3-Triazole-Chiral Schiff Base Hybrid | -6.83 | -2.15 | 4.68 | nih.gov |
| 1,2,3-Triazole-Chiral Schiff Base Hybrid (different substituent) | -6.65 | -2.37 | 4.28 | nih.gov |
| N-((1H-benzo[d] imidazol-2-yl) methyl)-4H-1,2,4-triazol-4-amine | -4.69 | -2.17 | 2.52 | irjweb.com |
Prediction of Molecular Electrostatic Potential (MEP) and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution across a molecule. irjweb.com It helps in predicting reactive sites for both electrophilic and nucleophilic attacks by identifying electron-rich and electron-poor regions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. nih.govirjweb.com
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them likely sites for interactions with electrophiles or for hydrogen bonding. irjweb.comresearchgate.net The hydrogen atoms of the methyl group would exhibit positive potential. The presence of the highly electronegative chlorine atom at C5 would create a complex potential distribution in its vicinity, likely making the attached carbon atom (C5) more electropositive and a potential site for nucleophilic substitution.
Computational Modeling of Reaction Mechanisms and Regioselectivity
Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally. By analyzing transition states and reaction energy profiles, chemists can predict the most likely outcomes of a reaction.
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier of the reaction. Computational methods are used to locate the geometry of transition states and calculate their energies, providing critical insights into reaction feasibility and rates. nih.gov
For triazoles, transition state analysis is particularly important for understanding their synthesis via 1,3-dipolar cycloaddition reactions (e.g., Huisgen cycloaddition). nih.gov Theoretical studies have investigated the transition states for both copper-catalyzed and metal-free cycloadditions to explain the observed regioselectivity (i.e., the formation of 1,4- versus 1,5-disubstituted triazoles). nih.gov For example, the mechanism for the formation of 1,4,5-trisubstituted 1,2,3-triazoles from aryl azides and enaminones was investigated using DFT calculations, which proposed two possible transition states (TS1 and TS2) leading to different isomers. nih.gov Similarly, computational analysis of substitution reactions on the triazole ring would involve locating the transition state for the addition of a nucleophile and the departure of a leaving group, such as the chloride ion from the C5 position of this compound.
Many chemical reactions can yield multiple products. The product distribution is often governed by either kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (i.e., via the lowest activation energy barrier), whereas a thermodynamically controlled reaction favors the most stable product (i.e., the one with the lowest Gibbs free energy). mdpi.com
Computational chemistry can effectively predict whether a reaction will be under kinetic or thermodynamic control by calculating the full energy profile of competing reaction pathways. mdpi.comat.ua By comparing the activation energies of the transition states leading to different products, the kinetic product can be identified. By comparing the final energies of the products themselves, the thermodynamic product can be determined. This analysis is crucial in the synthesis of substituted triazoles, where different isomers can be formed. For instance, studies on the synthesis of substituted furans and pyrazoles have used computational methods to establish that one product is kinetically controlled while the other is thermodynamically controlled, with reaction time and temperature being key factors in determining the final outcome. mdpi.com In the context of synthesizing this compound or its derivatives, computational modeling could predict the reaction conditions (e.g., temperature, catalyst, reaction time) needed to selectively form the desired regioisomer over other potential side products. frontiersin.org
In Silico Approaches for Molecular Interactions
Computational chemistry offers a powerful lens to examine the intricate world of molecular interactions. For this compound, these methods can elucidate its potential to bind with biological receptors and to self-assemble into larger structures. This understanding is foundational for its application in medicinal chemistry and materials science.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or a nucleic acid.
The 1,2,3-triazole ring is a key structural motif that is readily incorporated into various molecular scaffolds and is known to interact with a wide range of enzymes and receptors within cancer cells through non-covalent interactions. researchgate.net These interactions can lead to the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis. researchgate.net Molecular docking studies on various 1,2,3-triazole derivatives have demonstrated their potential to bind to the active sites of key proteins. For instance, docking studies have been performed on 1,2,3-triazole hybrids against targets such as the epidermal growth factor receptor (EGFR), which is implicated in cancer. nih.gov The binding affinity scores for some 1,2,3-triazole derivatives have been found to be in the range of -6.0 to -8.8 kcal/mol, indicating a strong potential for binding to the active sites of viral proteases like the COVID-19 main protease (Mpro). nih.gov
In the context of this compound, the chlorine atom at the 5-position and the methyl group at the 1-position of the triazole ring would significantly influence its binding profile. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor recognition. The methyl group, being hydrophobic, can engage in van der Waals interactions with nonpolar residues in a binding pocket. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex.
Molecular docking simulations for this compound would involve preparing a 3D model of the compound and docking it into the binding site of a target protein. The simulation would then calculate the binding energy and identify the key amino acid residues involved in the interaction. For example, studies on similar 1-phenyl-1H-1,2,3-triazoles have suggested that their binding sites are located in the channel-lining region of certain receptors. nih.gov
The ability of molecules to form larger, ordered structures, known as supramolecular assemblies, is governed by non-covalent interactions. For this compound, these interactions are critical in determining its solid-state structure and its behavior in solution.
The 1,2,3-triazole ring itself is a versatile mediator of non-covalent interactions. rsc.org The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. rsc.org Furthermore, the presence of the chlorine atom introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
Theoretical methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction Reduced Density Gradient (NCI-RDG) analysis are employed to identify and characterize these weak interactions. rsc.org These methods can provide a detailed picture of the electron density distribution within the molecule and between interacting molecules, revealing the nature and strength of the non-covalent bonds.
The supramolecular architecture of this compound would likely be a complex interplay of hydrogen bonds, halogen bonds, and van der Waals forces, leading to the formation of chains, sheets, or more intricate three-dimensional networks. The study of these assemblies is crucial for understanding the material properties of the compound and for the design of new materials with desired functionalities. For instance, the ability of 1,2,3-triazoles to form non-covalent interactions has been harnessed in the development of foldamers and peptidomimetics. nih.gov
Advanced Analytical Methodologies for Structural Elucidation of Halogenated 1 Methyl 1h 1,2,3 Triazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules. rsc.org It operates by probing the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of protons (¹H) and carbons (¹³C) within a molecule. rsc.org
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for 5-chloro-1-methyl-1H-1,2,3-triazole provides clear and distinct signals that are characteristic of its structure. The spectrum is typically simple, showing two singlets, which is consistent with the two different proton environments in the molecule.
The methyl (N-CH₃) protons are observed as a singlet, indicating no adjacent protons to couple with. The single proton attached to the triazole ring (C-H) also appears as a singlet. The chemical shift of this ring proton is influenced by the electronic effects of the heterocyclic ring and the adjacent halogen. In related triazole structures, the triazole proton signal can appear in the range of δ 7.99-8.13 ppm, while methyl protons on a nitrogen-containing ring may be found further upfield. nih.gov
Table 1: Representative ¹H-NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| N-CH₃ | ~4.1 | Singlet |
| C-H (Triazole) | ~7.8 | Singlet |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon backbone of the molecule. rsc.org For this compound, three distinct signals are expected, corresponding to the three unique carbon environments.
The signal for the methyl carbon (N-CH₃) typically appears in the upfield region of the spectrum. The two carbons of the triazole ring are deshielded due to the presence of electronegative nitrogen atoms and the chlorine atom. The carbon atom bonded to the chlorine (C-Cl) is a quaternary carbon and will appear significantly downfield. In similar triazole compounds, the chemical shifts for the triazole ring carbons can range from approximately 140 to 152 ppm. mdpi.com
Table 2: Representative ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| N-CH₃ | ~38 |
| C-H (Triazole) | ~130 |
| C-Cl (Triazole) | ~145 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
For unequivocal structure assignment, especially in more complex molecules or to resolve any ambiguities, two-dimensional (2D) NMR techniques are invaluable. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. For this compound, it would show a cross-peak connecting the N-CH₃ proton signal to the N-CH₃ carbon signal, and another connecting the triazole C-H proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key HMBC correlations would include the N-CH₃ protons showing a correlation to the C-Cl carbon of the triazole ring, definitively confirming the position of the methyl group relative to the chlorinated carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups within a molecule by measuring how the bonds vibrate upon absorbing infrared radiation. rsc.org
The Infrared (IR) spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features. The analysis of these bands provides evidence for the various bond types. In general for triazoles, C-H stretching of the ring is observed around 3100 cm⁻¹, while ring vibrations (C=N, N=N stretching) occur in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net The C-Cl bond stretch is typically found in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| C-H Stretch (Triazole Ring) | 3150 - 3100 |
| C-H Stretch (Methyl Group) | 3000 - 2900 |
| C=N / N=N Stretch (Ring) | 1600 - 1400 |
| C-Cl Stretch | 800 - 600 |
Note: Frequencies are approximate and represent typical ranges for these functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. rsc.org
For this compound (C₃H₄ClN₃), the molecular weight is approximately 117.54 g/mol . nist.gov The mass spectrum will exhibit a molecular ion peak [M]⁺. A key feature will be the isotopic pattern of chlorine: a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uni.lu
The fragmentation of 1,2,3-triazoles is highly dependent on the substituents. rsc.org A common fragmentation pathway involves the loss of a stable dinitrogen molecule (N₂). rsc.orgnih.gov For this compound, potential fragmentation could involve the loss of N₂, a chlorine radical (Cl•), or a methyl radical (CH₃•). The analysis of these fragment ions helps to piece together and confirm the proposed structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 117 | Molecular Ion |
| [M+2]⁺ | 119 | Isotope Peak (³⁷Cl) |
| [M-N₂]⁺ | 89 | Loss of Dinitrogen |
| [M-Cl]⁺ | 82 | Loss of Chlorine |
Note: m/z values are nominal masses.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₃H₄ClN₃. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated exact mass. A close correlation between these values, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Predicted mass spectrometry data for the compound highlights the expected adducts that would be observed. uni.lu For instance, the predicted monoisotopic mass of the neutral molecule is 117.00938 Da. uni.lu
| Species | Theoretical Exact Mass (Da) | Predicted m/z uni.lu |
|---|---|---|
| [M] | 117.00938 | 117.00883 |
| [M+H]⁺ | 118.01720 | 118.01666 |
| [M+Na]⁺ | 140.00015 | 139.99860 |
Fragmentation Analysis for Structural Confirmation
Beyond determining the exact mass, mass spectrometry can be used to confirm the molecule's structure through fragmentation analysis (MS/MS or MS²). In this technique, the isolated parent ion (e.g., the [M+H]⁺ ion of this compound) is subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions.
The resulting fragmentation pattern acts as a molecular fingerprint. For this compound, expected fragmentation pathways would include the loss of the chlorine atom, the methyl group, or the characteristic loss of a neutral nitrogen molecule (N₂) from the triazole ring. Analyzing the masses of these fragments allows for the verification of the compound's connectivity and helps to distinguish it from its isomers, such as 5-chloro-1-methyl-1H-1,2,4-triazole, which would produce a different fragmentation pattern. echemi.com While specific experimental data for this compound is not detailed in the provided literature, the principles of fragmentation are well-established for confirming the structure of heterocyclic compounds.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. For a molecule like this compound, which is achiral, the primary focus of X-ray crystallography is the confirmation of its molecular structure and the analysis of its crystal packing. The analysis reveals how individual molecules interact with each other in the solid state through intermolecular forces such as van der Waals forces or potential weak hydrogen bonds. This information is crucial for understanding the physical properties of the compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data provides an electron density map from which the positions of the individual atoms can be determined with high precision.
For this compound, this analysis would unequivocally confirm the substitution pattern of the triazole ring, verifying the positions of the chloro and methyl groups. While this technique is standard for the structural elucidation of novel triazole derivatives, specific crystallographic data for this compound is not available in the surveyed literature. researchgate.netmdpi.commdpi.com However, if an analysis were performed, it would yield the key parameters that define the crystal structure.
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). mdpi.com |
| Space Group | The specific symmetry elements of the crystal. mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. researchgate.net |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A strong agreement between the experimental and theoretical values serves to validate the empirical formula of the compound. For this compound (C₃H₄ClN₃), the theoretical elemental composition can be calculated from its molecular weight (117.54 g/mol ). This method is routinely used to confirm the purity and composition of newly synthesized compounds. mdpi.com
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 3 | 36.03 | 30.65% |
| Hydrogen (H) | 1.01 | 4 | 4.04 | 3.44% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 30.16% |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 35.75% |
Emerging Research Applications of Halogenated 1 Methyl 1h 1,2,3 Triazoles in Chemical Science
Applications in Advanced Materials Science
The unique chemical architecture of 1,2,3-triazoles makes them attractive building blocks for functional materials. They provide thermal and chemical stability, strong dipole moments, and the ability to engage in various intermolecular interactions, which are desirable properties for creating advanced materials. scispace.com
Incorporation into Polymeric Architectures for Functional Materials
The integration of 1,2,3-triazole units into polymer backbones is a well-established strategy for creating functional polymers with tailored properties. mdpi.comrsc.org These "polytriazoles" are often synthesized through step-growth polymerization of monomers containing both azide (B81097) and alkyne functionalities, or by reacting diazides with dialkynes. mdpi.comresearchgate.net The resulting polymers have found use in diverse areas, from anion-exchange membranes in batteries to biocompatible materials for drug delivery. scispace.com
The chlorine atom in 5-chloro-1-methyl-1H-1,2,3-triazole serves as a reactive site. In principle, this compound could be further functionalized to create a monomer suitable for polymerization. For instance, the chloro-group could be substituted via cross-coupling reactions to attach another polymerizable group, allowing its incorporation into a larger polymeric structure. However, a review of current scientific literature does not yield specific examples of This compound being used as a monomer or precursor for creating polymeric architectures.
Role in the Development of Optoelectronic or Electronic Materials
The 1,2,3-triazole ring is featured in various materials designed for optical or electronic applications, including fluorescent probes and materials with specific conductive properties. scispace.commdpi.com The high density of nitrogen atoms and the aromatic nature of the ring influence the electronic landscape of molecules in which they are incorporated.
The introduction of a halogen, such as chlorine, can significantly alter the electronic properties of the triazole ring, which could be exploited in the design of optoelectronic materials. These modifications can influence the HOMO/LUMO energy levels and photophysical behavior of the final molecule. mdpi.com Despite this potential, there is no specific research documented in the reviewed literature that details the synthesis or characterization of This compound for direct use or as a building block in optoelectronic or electronic materials.
Development of Chemical Probes and Reagents
The stable and functionalizable nature of the 1,2,3-triazole scaffold makes it a versatile platform for developing specialized chemical tools.
Design of Sensing and Detection Agents
The 1,2,3-triazole unit is a popular component in chemosensors for detecting ions and small molecules. nih.gov The nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, and the C-H bond of the triazole ring can be surprisingly acidic, allowing it to act as a hydrogen bond donor for anion recognition. rsc.org These interactions can be transduced into a measurable signal, such as a change in color or fluorescence. nih.gov
A halogenated triazole could offer unique properties for a sensor, with the halogen atom potentially participating in halogen bonding to recognize specific analytes. While many 1,2,3-triazole derivatives have been successfully developed as sensors, nih.govnih.gov there are no specific reports on the design or application of This compound as a sensing or detection agent.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The 1,2,3-triazole ring is an excellent participant in these interactions. rsc.org Its polarized C-H bond can form hydrogen bonds with anions, and the nitrogen lone pairs can interact with hydrogen bond donors. This has led to the use of triazoles in constructing complex, self-assembled architectures like macrocycles and interlocked molecules (catenanes and rotaxanes). rsc.org
The presence of a chlorine atom on the triazole ring introduces the possibility of halogen bonding—a directional, non-covalent interaction between the electrophilic region of the halogen and a nucleophile. This could be a powerful tool for directing self-assembly. While the principles of supramolecular chemistry suggest that This compound could be a valuable building block for such studies, there is a lack of specific research in the published literature detailing its use in supramolecular self-assembly.
Design of Molecular Receptors and Recognition Elements
The 1,2,3-triazole scaffold has emerged as a privileged structural motif in the field of supramolecular chemistry, primarily owing to its unique electronic properties and synthetic accessibility. The introduction of a halogen atom, specifically chlorine, at the 5-position of the 1-methyl-1H-1,2,3-triazole ring, as in This compound , imparts distinct characteristics that can be harnessed in the design of sophisticated molecular receptors. These receptors are capable of selective recognition of various guest species, particularly anions, through a combination of non-covalent interactions.
One of the primary forces at play in the molecular recognition behavior of This compound is halogen bonding. nih.govnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an anion or a neutral electron-rich atom. The chlorine atom in the C5 position of the triazole ring possesses a region of positive electrostatic potential, often referred to as a "σ-hole," on the side opposite to the C-Cl bond. This positive region can favorably interact with electron-rich species. While iodine and bromine are more commonly employed as strong halogen bond donors in molecular recognition, chlorine is also a capable, albeit weaker, halogen bond donor. nih.gov
In the context of This compound , the triazole ring itself enhances the halogen bonding potential of the chlorine atom. The electron-withdrawing character of the triazole ring polarizes the C-Cl bond, increasing the magnitude of the σ-hole on the chlorine atom and making it a more effective halogen bond donor. This enables receptors incorporating this moiety to bind anions like halides (e.g., Cl⁻, Br⁻, I⁻) and oxoanions (e.g., SO₄²⁻). rsc.org
The design of molecular receptors based on This compound can involve its incorporation into larger macrocyclic or acyclic structures. By pre-organizing multiple triazole units, the binding affinity and selectivity for a particular guest can be significantly enhanced through cooperative binding effects.
| Interaction Type | Description | Potential Guest Species |
| Halogen Bonding | Interaction between the electrophilic region (σ-hole) of the chlorine atom and a Lewis base. | Anions (Cl⁻, Br⁻, I⁻), Oxoanions (SO₄²⁻) |
| C-H Hydrogen Bonding | Interaction between the C4-H bond of the triazole ring and an electron-rich atom. | Anions, Carbonyl oxygens |
| Nitrogen Lone Pair Interaction | The nitrogen atoms of the triazole ring acting as hydrogen bond acceptors. | Hydrogen bond donors (e.g., N-H, O-H groups) |
Fabrication of Self-Assembled Structures
The same non-covalent interactions that make This compound a valuable component in molecular receptors also drive its participation in the formation of ordered supramolecular structures through self-assembly. The directionality and specificity of halogen bonding and hydrogen bonding allow for the programmed assembly of molecules into well-defined one-, two-, and three-dimensional architectures.
The chlorine atom at the C5 position plays a crucial role in directing the self-assembly process. The C-Cl···N and C-Cl···π interactions are common motifs in the crystal engineering of halogenated organic compounds. In the case of This compound , the chlorine atom of one molecule can interact with the nitrogen atoms or the π-system of the triazole ring of a neighboring molecule, leading to the formation of chains, sheets, or more complex networks.
In addition to halogen bonding, hydrogen bonding involving the C4-H group and π-π stacking interactions between the aromatic triazole rings are significant driving forces for self-assembly. The interplay of these interactions dictates the final supramolecular architecture. For instance, a combination of halogen and hydrogen bonding can lead to the formation of robust, extended networks.
The incorporation of This compound into larger molecules can lead to the formation of more complex self-assembled structures. For example, when appended to a rigid core, the triazole units can direct the assembly of the molecules into columnar or lamellar liquid crystalline phases. The precise control over the intermolecular interactions afforded by the halogenated triazole moiety is key to achieving these ordered states.
The fabrication of self-assembled structures from derivatives of This compound holds promise for the development of new materials with tailored properties. For example, the ordered arrangement of these polar molecules could lead to materials with interesting optical or electronic properties.
| Supramolecular Interaction | Role in Self-Assembly | Resulting Structures |
| Halogen Bonding (C-Cl···N/π) | Directional interaction leading to predictable packing motifs. | Chains, layers, 3D networks. |
| Hydrogen Bonding (C-H···N) | Reinforces the overall structure and provides additional stability. | Extended networks, stabilization of layered structures. |
| π-π Stacking | Contributes to the packing of aromatic rings, influencing the dimensionality of the assembly. | Columnar stacks, layered arrangements. |
Challenges and Future Directions in the Research of 5 Chloro 1 Methyl 1h 1,2,3 Triazole
Overcoming Synthetic Hurdles and Enhancing Process Sustainability
The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgsemanticscholar.org However, the synthesis of asymmetrically substituted triazoles like 5-chloro-1-methyl-1H-1,2,3-triazole can present regioselectivity challenges. frontiersin.org Traditional methods may yield a mixture of isomers, necessitating difficult and costly purification steps. semanticscholar.org
Future research will likely focus on the development of highly regioselective synthetic methods. This could involve the use of novel catalysts or directing groups that favor the formation of the desired 1,5-disubstituted product. Furthermore, there is a growing emphasis on "green chemistry" principles in chemical synthesis. mdpi.com For this compound, this translates to the need for developing synthetic routes that utilize less hazardous reagents and solvents, reduce energy consumption, and minimize waste generation. nih.gov The use of biodegradable solvents like Cyrene™ has shown promise in the sustainable synthesis of other 1,2,3-triazoles and could be adapted for this specific compound. nih.gov
| Synthetic Challenge | Potential Solution | Sustainability Benefit |
| Low regioselectivity | Development of novel catalysts, use of directing groups | Reduced byproducts, simplified purification |
| Use of hazardous reagents | Alternative, safer starting materials and catalysts | Improved safety profile, reduced environmental impact |
| Energy-intensive processes | Microwave-assisted or ultrasound-assisted synthesis | Faster reaction times, lower energy consumption mdpi.com |
| Waste generation | Use of recyclable catalysts, solvent-free reactions | Minimized waste, reduced disposal costs iosrjournals.org |
Advancements in Targeted Reactivity and Site-Specific Functionalization
The chloro-substituent at the 5-position of the triazole ring offers a handle for further functionalization through nucleophilic substitution reactions. However, achieving site-specificity and avoiding unwanted side reactions can be challenging. The electron-withdrawing nature of the chloro group and the triazole ring itself can influence the reactivity of the molecule.
Future research will likely focus on developing methodologies for the selective replacement of the chlorine atom with a variety of functional groups. This would allow for the creation of a library of novel 5-substituted-1-methyl-1H-1,2,3-triazoles with diverse properties. Techniques such as transition metal-catalyzed cross-coupling reactions could be explored to introduce new carbon-carbon or carbon-heteroatom bonds at this position. Understanding the interplay between the electronic effects of the methyl and chloro substituents will be crucial for predicting and controlling the reactivity of the triazole ring. nih.gov
Integration of Advanced Computational and Machine Learning Approaches for Discovery
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. nih.govmdpi.com For this compound, these approaches can be used to predict a wide range of properties, from its reactivity and spectral characteristics to its potential biological activity. researchgate.neteurjchem.com
Quantum chemistry calculations can provide insights into the electronic structure and reaction mechanisms, guiding the design of more efficient synthetic routes and predicting the outcomes of functionalization reactions. nih.gov Machine learning models, trained on existing data for other triazole derivatives, could be used to predict the properties of new, unsynthesized analogues of this compound. mdpi.comeurjchem.com This in silico screening can help to prioritize synthetic targets and accelerate the discovery of new compounds with desired applications. researchgate.net
| Computational/ML Application | Potential Impact on Research |
| Prediction of reactivity | Guidance for synthetic planning and functionalization |
| Simulation of spectral properties | Aid in structural characterization |
| Virtual screening for biological activity | Prioritization of synthetic targets for drug discovery |
| Prediction of material properties | Design of novel functional materials |
Exploration of Novel Research Frontiers in Physical and Material Sciences
While much of the focus on triazoles has been in the life sciences, there is growing interest in their application in materials science. mdpi.com The rigid, planar structure of the 1,2,3-triazole ring, combined with its dipolar nature, makes it an attractive building block for the construction of functional materials. guidechem.com
Future research could explore the incorporation of this compound into polymers or coordination complexes. The presence of the chloro-substituent provides a potential site for polymerization or for coordination to metal centers. acs.org Such materials could exhibit interesting properties, such as thermal stability, specific optical or electronic characteristics, or the ability to act as corrosion inhibitors. mdpi.com The investigation of its liquid crystalline properties or its use in the development of energetic materials are other potential avenues for future research.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-chloro-1-methyl-1H-1,2,3-triazole?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or halogenation reactions. A common approach involves:
Substitution Reactions : Reacting 1-methyl-1H-1,2,3-triazole with chlorinating agents like HCl in the presence of formaldehyde to introduce the chloro group at the 5-position .
Optimized Conditions : Using polar aprotic solvents (e.g., DMF) and catalysts such as copper(I) iodide (CuI) to enhance reaction efficiency and yield .
Q. Key Considerations :
- Purity of intermediates should be confirmed via thin-layer chromatography (TLC) or HPLC.
- Reaction progress can be monitored using H NMR to track the disappearance of starting materials .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer: Optimization strategies include:
Temperature Control : Elevated temperatures (80–100°C) accelerate reaction kinetics but may require reflux setups to prevent solvent evaporation .
Catalyst Screening : Testing transition-metal catalysts (e.g., CuI, Pd/C) to reduce side reactions and improve regioselectivity .
Solvent Selection : Polar solvents (DMF, DMSO) enhance solubility of intermediates, while greener alternatives (e.g., ethanol-water mixtures) can reduce environmental impact .
Q. Example Protocol :
- Combine 1-methyl-1H-1,2,3-triazole (1 eq), formaldehyde (1.2 eq), and HCl (2 eq) in DMF.
- Heat at 90°C for 12 hours under nitrogen.
- Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Structural Characterization
Q. Q3. What experimental techniques are used to confirm the structure of this compound?
Methodological Answer:
Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal structure using programs like SHELXL for refinement .
Spectroscopic Methods :
- H/C NMR: Assign peaks based on chemical shifts (e.g., triazole ring protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 132.03 for CHClN) .
Q. Software Tools :
- WinGX and ORTEP for visualizing anisotropic displacement parameters and generating publication-quality figures .
Biological Activity Screening
Q. Q4. How can researchers design assays to evaluate the antimicrobial activity of this compound derivatives?
Methodological Answer:
In Vitro Assays :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal/fungicidal effects over 24 hours .
Mechanistic Studies :
- Enzyme Inhibition : Test inhibition of fungal lanosterol demethylase (CYP51) using UV-Vis spectroscopy .
Q. Advanced Tip :
- Combine bioactivity data with molecular docking (e.g., MOE software) to predict binding modes to target proteins .
Computational Modeling
Q. Q5. What computational methods are used to study the interaction of this compound with biological targets?
Methodological Answer:
Molecular Docking :
- Retrieve target protein structures (e.g., PDB ID: 1EA1 for CYP51) from the RCSB Protein Data Bank .
- Use AutoDock Vina or MOE to simulate ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic contacts .
QSAR Modeling :
- Generate descriptors (e.g., logP, polar surface area) to correlate structural features with antimicrobial potency .
Q. Validation :
- Cross-validate models using leave-one-out (LOO) or k-fold methods to ensure robustness .
Structure-Activity Relationship (SAR) Studies
Q. Q6. How do substituent variations impact the biological activity of this compound analogs?
Methodological Answer:
Substituent Screening :
- Replace the chloro group with bromo, methyl, or nitro groups to assess electronic effects .
- Introduce aryl groups (e.g., phenyl, furanyl) at the 1-position to enhance lipophilicity .
Activity Trends :
- Electron-withdrawing groups (e.g., -NO) often improve antimicrobial potency by enhancing target binding .
- Bulky substituents may reduce activity due to steric hindrance .
Q. Case Study :
- 5-(2-Furanyl)-1H-1,2,3-triazole derivatives showed 2–4x higher antifungal activity compared to chloro analogs .
Data Contradictions
Q. Q7. How should researchers address conflicting bioactivity data reported for triazole derivatives?
Methodological Answer:
Source Analysis :
- Verify experimental conditions (e.g., microbial strains, incubation time) across studies .
Reproducibility Tests :
- Replicate assays in triplicate with internal controls (e.g., fluconazole for antifungal studies) .
Meta-Analysis :
- Use statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. Example :
- Discrepancies in IC values for triazole analogs may arise from differences in solvent systems (DMSO vs. water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
